molecular formula C7H10O3 B6207969 5,8-dioxaspiro[3.5]nonan-2-one CAS No. 2386384-86-5

5,8-dioxaspiro[3.5]nonan-2-one

Cat. No.: B6207969
CAS No.: 2386384-86-5
M. Wt: 142.2
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Description

5,8-dioxaspiro[35]nonan-2-one is a spiro compound characterized by a unique bicyclic structure containing two oxygen atoms and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-dioxaspiro[3.5]nonan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of diols with ketones in the presence of acid catalysts to form the spirocyclic structure. The reaction conditions often include:

    Temperature: Moderate temperatures (50-100°C) to facilitate cyclization.

    Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvents: Solvents like dichloromethane or toluene to dissolve reactants and control the reaction environment.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and catalyst concentration) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5,8-dioxaspiro[3.5]nonan-2-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The spirocyclic structure can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the oxygen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of base catalysts.

Major Products

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Substituted spirocyclic compounds with various functional groups.

Scientific Research Applications

5,8-dioxaspiro[3.5]nonan-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,8-dioxaspiro[3.5]nonan-2-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The spirocyclic structure allows for unique interactions with molecular targets, potentially leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,7-dioxaspiro[5.5]undecane
  • 1,6-dioxaspiro[4.5]decane
  • 2,6-dichlorospiro[3.3]heptane

Uniqueness

5,8-dioxaspiro[35]nonan-2-one is unique due to its specific ring size and the presence of a ketone functional group

Properties

CAS No.

2386384-86-5

Molecular Formula

C7H10O3

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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